1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine
Description
Significance of Thienopyridine Scaffolds in Modern Organic Synthesis Research
The thienopyridine scaffold, a fused heterocyclic system, is a cornerstone in the development of pharmacologically active agents. igi-global.comresearchgate.net There are six distinct isomers of thienopyridine, each defined by the mode of fusion between the thiophene (B33073) and pyridine (B92270) rings. researchgate.net This structural diversity allows for a wide range of chemical properties and biological activities. igi-global.comresearchgate.net
Thienopyridine derivatives are recognized for their role in medicinal chemistry, with several FDA-approved drugs incorporating this scaffold. igi-global.comresearchgate.net Their applications are diverse, ranging from cardiovascular to central nervous system (CNS) disorders. igi-global.comresearchgate.net The inherent properties of the thienopyridine core, such as its ability to engage in hydrogen bonding and its lipophilicity, can be fine-tuned through substitution, making it an attractive framework for drug design. igi-global.comresearchgate.net Furthermore, the synthesis of thienopyridine derivatives is an active area of research, with various methods being developed to construct the fused ring system and introduce a wide array of functional groups. researchgate.net The versatility of this scaffold ensures its continued relevance in the pursuit of new therapeutic agents. rsc.org
Role of Chiral Amine Functionalities in Contemporary Chemical Investigations
Chiral amines are of paramount importance in modern chemistry, particularly in the pharmaceutical industry. cuni.czopenaccessgovernment.org Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of biological systems. openaccessgovernment.orgrsc.org Consequently, the therapeutic effects of many drugs are dependent on their specific stereochemistry. openaccessgovernment.orgrsc.org
α-Chiral amines, where the amine group is attached to a chiral carbon center, are key building blocks in the synthesis of a significant portion of commercially available drugs. openaccessgovernment.org It is estimated that around 40% of chiral drugs on the market contain a chiral amine as a core structural element. openaccessgovernment.org The tragic case of thalidomide, where one enantiomer was therapeutic while the other was highly teratogenic, serves as a stark reminder of the critical importance of enantiomeric purity in drug development. openaccessgovernment.orgnumberanalytics.com
Beyond their role as structural components of pharmaceuticals, chiral amines are also widely used as catalysts in asymmetric synthesis. cuni.czalfachemic.com These catalysts can induce the formation of one enantiomer over the other in a chemical reaction, a process that is crucial for the efficient production of single-enantiomer drugs. cuni.cznumberanalytics.comalfachemic.com The development of novel chiral amine catalysts continues to be a vibrant area of chemical research. cuni.czalfachemic.com
Overview of Research Trajectories for Amine-Substituted Fused Heterocycles
The synthesis and study of amine-substituted fused heterocycles represent a significant and ongoing trajectory in chemical research. researchgate.netmdpi.com These compounds are of interest due to their potential to interact with a wide range of biological targets. mdpi.com The fusion of multiple heterocyclic rings creates a rigid and defined three-dimensional structure that can be tailored for specific binding interactions. researchgate.net
Current research trends focus on the development of efficient synthetic methodologies to access a diverse range of these complex molecules. researchgate.netmdpi.com This includes the exploration of novel cyclization reactions and the use of transition metal-catalyzed cross-coupling reactions to introduce amine functionalities. researchgate.netnih.gov There is also a growing interest in the application of these compounds in materials science, where their unique electronic and photophysical properties can be exploited. mdpi.com The continued exploration of amine-substituted fused heterocycles is expected to yield new discoveries in both medicine and materials science. researchgate.netmdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-thieno[3,2-b]pyridin-6-ylethanamine |
InChI |
InChI=1S/C9H10N2S/c1-6(10)7-4-9-8(11-5-7)2-3-12-9/h2-6H,10H2,1H3 |
InChI Key |
LEGSILFBZBBZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=CS2)N=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Thieno 3,2 B Pyridin 6 Yl Ethan 1 Amine and Its Derivatives
Strategies for the Construction of the Thieno[3,2-b]pyridine (B153574) Core
The formation of the fused thieno[3,2-b]pyridine ring system is a critical step in the synthesis of the target compound. Various methodologies have been developed to achieve this, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope.
Multicomponent Reactions in Thienopyridine Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their ability to form complex molecules from simple starting materials in a single step, often with high atom economy and operational simplicity. nih.govacsgcipr.org For the synthesis of thienopyridines, MCRs provide a convergent and efficient approach.
One notable example involves the one-pot reaction of aromatic aldehydes, cyanothioacetamide, and other reactive synthons. researchgate.net For instance, the condensation of an aromatic aldehyde, cyanothioacetamide, ethyl benzoylacetate, acetone, and malononitrile (B47326) in the presence of a suitable catalyst can lead to the formation of highly substituted pyrido[3′,2′:4,5]thieno[3,2-b]pyridines. researchgate.net These reactions proceed through a cascade of bond-forming events, rapidly assembling the complex heterocyclic core.
The Gewald reaction, a well-known MCR, is also pivotal in constructing the thiophene (B33073) ring of the thienopyridine system. nih.gov This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. By choosing an appropriately substituted cyclic ketone, this method can be adapted to build the thiophene ring onto a pre-existing piperidine (B6355638) or pyridine (B92270) precursor, leading to tetrahydrothieno[2,3-c]pyridine derivatives, which are structurally related to the target scaffold. nih.gov
| MCR Components | Catalyst/Conditions | Resulting Core Structure |
| Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Pyrano[3,2-c]pyridones nih.gov |
| Aromatic aldehydes, cyanothioacetamide, N-(1-styryl)morpholine | - | 2-Thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile researchgate.net |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides, acetone | TsOH, reflux | 2,2-Dimethyl-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones researchgate.net |
Cyclization Reactions for Fused Ring System Formation
Intramolecular cyclization reactions are fundamental to the synthesis of the thieno[3,2-b]pyridine core, providing a reliable means to close the pyridine or thiophene ring. abertay.ac.ukresearchgate.netresearchgate.net These strategies often begin with a suitably functionalized thiophene or pyridine precursor, which then undergoes cyclization to form the fused bicyclic system.
A common approach involves the construction of the pyridine ring onto a preformed thiophene. abertay.ac.uk For example, a 3-aminothiophene derivative can be condensed with a 1,3-dicarbonyl compound or its equivalent, followed by an acid-catalyzed cyclization to yield the thieno[3,2-b]pyridine skeleton. acs.org Another strategy involves the reaction of 2-(2'-thienyl)ethyl isothiocyanate, which can be cyclized using methyl fluorosulfate (B1228806) to produce a 4-methylthio-6,7-dihydrothieno[3,2-c]pyridine. abertay.ac.uk
Conversely, the thiophene ring can be constructed onto a pyridine precursor. This can be achieved by reacting a functionalized pyridine, such as a 3-cyanopyridine-2(1H)-thione, with compounds containing a halogen atom adjacent to an active methylene group. abertay.ac.uk The resulting intermediate can then undergo an intramolecular cyclization to afford the thienopyridine. researchgate.net
| Starting Material | Reagents/Conditions | Product |
| tert-Butyl 7V-(3-thienyl)carbamate, 2-bromopropanedial | Elevated temperature | 6-Bromothieno[3,2-b]pyridine google.com |
| 3-Nitrothiophene-2,5-dicarboxylates, thiophenols | K2CO3 | 3-Sulfenylthiophene-2,5-dicarboxylates researchgate.net |
| 2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, α-halogen compounds | Sodium alkoxide | Thieno[2,3-b]pyridine (B153569) derivatives researchgate.net |
Transition-Metal-Catalyzed Cross-Coupling Approaches to Thienopyridines
Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netrsc.orgrsc.orgmdpi.com These methods offer a powerful and versatile platform for the synthesis and functionalization of thienopyridines.
The Suzuki-Miyaura cross-coupling reaction is a prominent example used in this context. mdpi.com Starting from a halogenated thieno[3,2-b]pyridine, such as methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, coupling with various (hetero)aryl boronic acids or their derivatives in the presence of a palladium catalyst affords a range of 3-arylthieno[3,2-b]pyridine derivatives. mdpi.com This approach allows for the introduction of diverse substituents onto the thienopyridine core, enabling the synthesis of a library of compounds for further investigation.
Sonogashira coupling, another palladium- and copper-catalyzed reaction, can be employed to couple terminal alkynes with halogenated thienopyridines. mdpi.com The resulting alkynylated intermediates can then undergo subsequent intramolecular cyclization reactions to generate more complex, fused heterocyclic systems. mdpi.com These transition-metal-catalyzed strategies provide a modular and efficient route to functionalized thieno[3,2-b]pyridines, which are precursors to the target amine.
| Coupling Reaction | Catalyst System | Reactants | Product Type |
| Suzuki-Miyaura | Pd(dppf)Cl2·CH2Cl2 / Na2CO3 | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate and (hetero)aryl boronic acids/esters mdpi.com | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates mdpi.com |
| Sonogashira | Pd/Cu | Halogenated thienopyridine and terminal alkyne mdpi.com | Alkynylated thienopyridine mdpi.com |
| C-H Activation/Cyclization | [RhCp*Cl2]2 / Ag2CO3 / AgSbF6 | Thienopyridine carboxylic acid and internal alkyne mdpi.com | Tricyclic lactone derivatives of thienopyridine mdpi.com |
Enantioselective Synthesis of 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine
The biological activity of chiral amines is often dependent on their stereochemistry. Therefore, the development of enantioselective methods for the synthesis of this compound is of paramount importance.
Asymmetric Reductive Amination Protocols for the Chiral Center
Asymmetric reductive amination (ARA) is one of the most direct and efficient methods for the synthesis of chiral amines from prochiral ketones. researchgate.netnih.govresearchgate.net This transformation can be achieved using transition-metal catalysts with chiral ligands or through biocatalytic approaches. nih.govfrontiersin.org
In a typical transition-metal-catalyzed ARA, 1-(thieno[3,2-b]pyridin-6-yl)ethan-1-one would be reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a chiral iridium or ruthenium complex and a reducing agent. researchgate.netgoogle.com The choice of the chiral ligand is crucial for achieving high enantioselectivity. For instance, iridium complexes with f-Binaphane ligands have shown high activity and enantioselectivity in the reductive amination of aryl ketones. google.com
Biocatalysis offers a green and highly selective alternative. frontiersin.org Enzymes such as imine reductases (IREDs), amine dehydrogenases (AmDHs), and reductive aminases (RedAms) can catalyze the asymmetric reductive amination of ketones with excellent enantioselectivity. nih.govfrontiersin.org An engineered reductive aminase could be employed to convert 1-(thieno[3,2-b]pyridin-6-yl)ethan-1-one directly into the desired enantiomer of this compound with high optical purity.
| Catalyst Type | Example Catalyst/Enzyme | Key Features |
| Transition Metal | Iridium-f-Binaphane complex google.com | High activity and enantioselectivity (up to 96% ee) for aryl ketones. google.com |
| Transition Metal | Ruthenium-based complexes researchgate.net | Effective for a range of ketones, including aliphatic ones. researchgate.net |
| Biocatalyst | Reductive Aminases (RedAms) frontiersin.org | Environmentally benign, high stereoselectivity, broad substrate scope. frontiersin.org |
| Biocatalyst | Imine Reductases (IREDs) researchgate.net | Applicable from laboratory to industrial scale. researchgate.net |
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a prochiral substrate is reacted with a chiral auxiliary to form a diastereomeric intermediate, which then directs the stereochemical outcome of a subsequent reaction.
For the synthesis of this compound, a chiral auxiliary such as a sulfinamide can be employed. yale.edu For example, 1-(thieno[3,2-b]pyridin-6-yl)ethan-1-one could be condensed with a chiral tert-butanesulfinamide to form a diastereomeric sulfinylimine. Subsequent reduction of the C=N double bond, often with a hydride reagent, proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Finally, acidic cleavage of the sulfinyl group affords the desired chiral primary amine in high enantiomeric excess. yale.edu This method is widely applicable and has been used on a large scale for the synthesis of various chiral amines. yale.edu
Another approach involves the use of chiral N-triflyl phosphoramides as Brønsted acid catalysts to promote an asymmetric iminium ion cyclization, which can be adapted for the synthesis of chiral amines. rsc.org While not a direct auxiliary approach on the final amine, it highlights the power of chiral reagents to induce enantioselectivity in the formation of amine-containing structures.
| Chiral Reagent | Methodology | Outcome |
| tert-Butanesulfinamide yale.edu | 1. Condensation with ketone to form sulfinylimine. 2. Diastereoselective reduction of the imine. 3. Acidic cleavage of the auxiliary. | Provides access to a wide variety of chiral amines with high enantiopurity. yale.edu |
| BINOL-derived chiral N-triflyl phosphoramide (B1221513) rsc.org | Catalytic asymmetric iminium ion cyclization of alkenylbenzaldimines. rsc.org | Formation of chiral 1-aminoindenes in good yields and high enantioselectivities. rsc.org |
Chemoenzymatic Synthetic Routes for Enantiopure Amine Derivatives
The production of enantiomerically pure amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful approach to obtain enantiopure amines.
One of the most promising chemoenzymatic strategies for the synthesis of chiral amines is the use of amine dehydrogenases (AmDHs). nih.govnih.gov These enzymes catalyze the asymmetric reductive amination of a prochiral ketone to the corresponding amine with high enantioselectivity. nih.govnih.gov For the synthesis of enantiopure this compound, this would involve the direct conversion of the precursor ketone, 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one. Engineered AmDHs have demonstrated the capability to convert a wide range of aryl ketones into enantiomerically pure amines, often with conversions up to 99% and enantiomeric excess (ee) values exceeding 99%. nih.gov The reaction typically utilizes an ammonium salt as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH), which is regenerated in situ by a coupled dehydrogenase, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.gov
Another well-established chemoenzymatic method for obtaining enantiopure amines is the kinetic resolution of a racemic amine. This can be achieved through the use of lipases, such as Candida antarctica lipase (B570770) B (CALB), to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted enantiomer. While this method is effective, the maximum theoretical yield for the desired enantiomer is 50%. To overcome this limitation, a dynamic kinetic resolution (DKR) can be employed, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.
Table 1: Representative Conditions for a Potential Chemoenzymatic Synthesis
| Method | Enzyme | Substrate | Reagents | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one | NH4+/HCOO-, NAD(P)H, Formate Dehydrogenase (FDH) | (R)- or (S)-1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine | >99% (projected) |
| Kinetic Resolution | Candida antarctica Lipase B (CALB) | rac-1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine | Acyl donor (e.g., ethyl acetate) | Enantiomerically enriched amine and acylated amine | >95% (typical) |
Functional Group Interconversions and Post-Synthetic Modifications
A common and effective strategy for the synthesis of the target amine is through the transformation of a suitable precursor functional group. The most direct precursor to the ethan-1-amine moiety is the corresponding ketone, 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one. uni.lu This ketone can be converted to the desired amine via reductive amination.
Reductive amination involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the ketone. This one-pot reaction is generally high-yielding and avoids the over-alkylation issues that can arise from the direct alkylation of ammonia. For heterocyclic ketones, pyridine-borane complexes have also been shown to be mild and effective reducing agents for reductive amination. escholarship.org
Table 2: Typical Conditions for Reductive Amination of a Heteroaryl Ketone
| Ketone Precursor | Amine Source | Reducing Agent | Solvent | Product |
|---|---|---|---|---|
| 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one | Ammonium acetate | Sodium cyanoborohydride (NaBH3CN) | Methanol | rac-1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine |
| 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one | Ammonia in Ethanol | H2, Pd/C | Ethanol | rac-1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine |
The direct introduction of an amine group onto the thieno[3,2-b]pyridine core with high regioselectivity is a significant synthetic challenge. The electronic properties of the bicyclic system dictate the positions most susceptible to nucleophilic or electrophilic attack. For the thieno[3,2-b]pyridine system, electrophilic substitution is generally favored on the thiophene ring, while nucleophilic substitution is more likely to occur on the pyridine ring, particularly if activated by an electron-withdrawing group or a leaving group.
A powerful method for the regioselective formation of C-N bonds on heteroaromatic systems is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl and heteroaryl halides or triflates with a wide variety of amines. wikipedia.orglibretexts.org In the context of the thieno[3,2-b]pyridine system, a 6-halo-thieno[3,2-b]pyridine precursor could potentially be coupled with an appropriate amine equivalent to introduce the desired functionality at the 6-position. For instance, coupling with a protected aminating agent, followed by deprotection and further elaboration, could lead to the target ethan-1-amine. Research on the Buchwald-Hartwig amination of thieno[3,2-b]pyridine derivatives has demonstrated successful C-N bond formation, for example, at the 3-position of the thiophene ring. nih.gov While direct amination at the 6-position of the pyridine ring to form the specific ethan-1-amine side chain has not been explicitly reported, the principles of this methodology suggest it is a viable, albeit challenging, approach that would require careful optimization of the catalyst, ligand, and reaction conditions to achieve the desired regioselectivity and yield.
Nucleophilic aromatic substitution (SNAr) is another potential route for introducing an amine functionality. nih.govchemrxiv.org This would necessitate a thieno[3,2-b]pyridine ring substituted at the 6-position with a good leaving group, such as a halogen, and activation by electron-withdrawing groups on the ring. The regioselectivity of SNAr reactions on substituted pyridines can be influenced by both electronic and steric factors. researchgate.net
Chemical Reactivity and Mechanistic Studies of 1 Thieno 3,2 B Pyridin 6 Yl Ethan 1 Amine
Reactivity of the Exocyclic Amine Group
The chemical behavior of the exocyclic amine group is primarily defined by the lone pair of electrons on the nitrogen atom, which confers both nucleophilic and basic properties. This functionality serves as a key site for molecular derivatization.
Nucleophilic Reactivity and Derivatization
The primary amine function in 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine acts as a potent nucleophile, capable of attacking electron-deficient centers. This characteristic allows for a diverse range of chemical transformations, paving the way for the synthesis of various derivatives. The nucleophilic strength can be influenced by factors such as the solvent system and steric hindrance around the amino group.
Reactions with Carbonyl Compounds and Electrophiles
A hallmark reaction of primary amines is their condensation with aldehydes and ketones, which results in the formation of imines, commonly known as Schiff bases. libretexts.orgyoutube.com This reaction is typically catalyzed by acid and proceeds via a tetrahedral carbinolamine intermediate. chemistrysteps.com Subsequent dehydration of this intermediate yields the characteristic carbon-nitrogen double bond of the imine. libretexts.orgchemistrysteps.com The reaction is reversible, and the chemical equilibrium can be shifted to favor the product by removing water as it is formed. youtube.comchemistrysteps.com
The established mechanism for this transformation involves several key steps:
Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbon of the carbonyl group. libretexts.orgchemistrysteps.com
Proton Transfer: A proton is exchanged from the nitrogen to the oxygen atom, leading to a neutral carbinolamine intermediate. libretexts.org
Hydroxyl Group Protonation: An acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O). libretexts.org
Water Elimination: The nitrogen's lone pair facilitates the departure of water, generating a protonated imine known as an iminium ion. chemistrysteps.com
Deprotonation: A base removes the final proton from the nitrogen atom, yielding the neutral imine. libretexts.org
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Aldehyde (R'-CHO) | Schiff Base (Imine) |
| This compound | Ketone (R'-CO-R'') | Schiff Base (Imine) |
Table 1: General Reactions with Carbonyl Compounds. This interactive table shows the expected product class from the reaction of the title compound with aldehydes or ketones.
Amidation and Alkylation Reactions
The exocyclic amine readily undergoes acylation with carboxylic acid derivatives like acyl chlorides or anhydrides to form stable amide linkages. This is a fundamental and widely used transformation in organic synthesis.
Additionally, the amine is susceptible to alkylation by alkyl halides through a nucleophilic substitution (SN2) pathway. mnstate.edu Controlling the extent of alkylation can be difficult, as the secondary amine product is often more nucleophilic than the starting primary amine, which can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts through polyalkylation. mnstate.edu However, using a significant excess of the initial amine can favor the mono-alkylated product.
| Reaction Class | Typical Electrophile | Resulting Product Class |
| Amidation | Acyl Chloride (R'-COCl) | N-Substituted Amide |
| Alkylation | Alkyl Halide (R'-X) | Secondary Amine |
| Polyalkylation | Excess Alkyl Halide | Tertiary Amine / Quaternary Ammonium Salt |
Table 2: Common Amidation and Alkylation Pathways. This interactive table outlines the products formed from the reaction of the amine with common electrophiles.
Reactivity of the Thienopyridine Core
The thieno[3,2-b]pyridine (B153574) nucleus is a fused aromatic system that merges the electronic characteristics of an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring. This electronic dichotomy is a key determinant of its reactivity in substitution reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the thieno[3,2-b]pyridine core is governed by the combined directing effects of the sulfur heteroatom of the thiophene ring and the nitrogen of the pyridine ring. The pyridine ring is inherently deactivated towards electrophiles due to the electronegativity of the nitrogen atom; this effect is amplified in acidic media where the nitrogen becomes protonated. quora.com Electrophilic attack on an unsubstituted pyridine ring, when forced, occurs at the 3-position. quora.com
In contrast, the thiophene ring is activated towards EAS and strongly directs incoming electrophiles to the α-position (C2). In the fused thieno[3,2-b]pyridine system, the thiophene moiety is the more reactive component. Studies on the related thieno[2,3-b]pyridine (B153569) isomer confirm that electrophilic attack, such as nitration, happens preferentially on the thiophene ring. rsc.orgrsc.org By extension, electrophilic substitution on the thieno[3,2-b]pyridine core is predicted to occur at the C2 or C3 positions.
| Ring Position | Predicted Reactivity towards Electrophiles | Justification |
| C2 | High | α-position of the activated thiophene ring. |
| C3 | Moderate | β-position of the activated thiophene ring. |
| C5, C7 | Low | Positions on the deactivated pyridine ring. |
Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution. This interactive table summarizes the expected sites of electrophilic attack on the thienopyridine core.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) reactions are favored on electron-poor aromatic systems, especially when an electron-withdrawing group and a good leaving group are present. The pyridine ring is intrinsically more reactive towards nucleophiles than benzene. wikipedia.org Nucleophilic attack on pyridine occurs preferentially at the positions ortho and para to the ring nitrogen (C2 and C4, respectively). stackexchange.comyoutube.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the reaction intermediate, known as a Meisenheimer complex. stackexchange.com
Therefore, for the thieno[3,2-b]pyridine core to undergo nucleophilic substitution, a suitable leaving group (such as a halide) must be present on the pyridine portion of the molecule. The most probable sites for such a reaction would be the C5 and C7 positions, which are electronically analogous to the C4 and C2 positions of pyridine. The reaction would proceed through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate followed by the expulsion of the leaving group to regenerate the aromatic system. wikipedia.org
Metalation and Cross-Coupling at the Heterocyclic Core
The thieno[3,2-b]pyridine nucleus is amenable to functionalization through metalation and subsequent cross-coupling reactions, offering powerful strategies for the synthesis of novel derivatives.
Directed ortho-Metalation (DoM):
Directed ortho-metalation (DoM) is a potent technique for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org For the thieno[3,2-b]pyridine system, the nitrogen atom of the pyridine ring can act as a directing group, although its efficacy is influenced by the electronic nature of the fused thiophene ring.
In the case of this compound, the primary amine of the ethylamine substituent is not a strong DMG. However, it can be readily converted into a more effective directing group, such as an amide, by acylation. This N-acylated derivative could then direct lithiation to the C5 or C7 position of the pyridine ring. The choice of the organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), and the reaction conditions would be crucial in controlling the regioselectivity of the metalation. clockss.org
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Halo-substituted thieno[3,2-b]pyridines are excellent substrates for these transformations.
Suzuki-Miyaura Coupling: Should this compound be halogenated, for instance, at the C3 or C7 position, the resulting halo-derivative could undergo Suzuki-Miyaura coupling with a variety of boronic acids or their esters. wikipedia.orgcore.ac.uknih.gov This reaction, typically catalyzed by a palladium(0) complex with a suitable phosphine ligand, would enable the introduction of diverse aryl, heteroaryl, or alkyl groups onto the thieno[3,2-b]pyridine core.
Buchwald-Hartwig Amination: Similarly, halo-substituted derivatives of this compound could be subjected to Buchwald-Hartwig amination to introduce a range of primary or secondary amines at the halogenated position. wikipedia.orgresearchgate.netyoutube.comorganic-chemistry.org This palladium-catalyzed C-N bond-forming reaction is known for its broad substrate scope and functional group tolerance.
The following table summarizes representative conditions for these cross-coupling reactions on related heterocyclic systems.
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo-thieno[3,2-b]pyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Aryl-thieno[3,2-b]pyridine |
| Buchwald-Hartwig Amination | Chloro-thieno[3,2-b]pyridine | Secondary Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | Amino-thieno[3,2-b]pyridine |
Intramolecular Cyclization and Rearrangement Processes
The presence of the ethylamine side chain at the C6 position of the thieno[3,2-b]pyridine core in this compound opens up possibilities for intramolecular cyclization reactions, leading to the formation of new heterocyclic rings.
Pictet-Spengler Reaction:
The Pictet-Spengler reaction is a classic acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline derivative. wikipedia.orgebrary.net The thieno[3,2-b]pyridine moiety in this compound can be considered as the "aryl" component, making it a suitable substrate for this transformation. The reaction would proceed through the formation of an iminium ion intermediate, which is then attacked by the electron-rich thiophene ring to yield a novel polycyclic system.
The regioselectivity of the cyclization would depend on the relative nucleophilicity of the different positions on the thiophene ring. The following table illustrates the potential outcome of a Pictet-Spengler reaction with formaldehyde.
| Reactant | Reagent | Catalyst | Reaction Type | Potential Product |
|---|---|---|---|---|
| This compound | Formaldehyde | Protic or Lewis Acid | Pictet-Spengler Reaction | Tetrahydropyrido[4',3':4,5]thieno[3,2-c]pyridine derivative |
Other Intramolecular Processes:
While less common, other intramolecular cyclization or rearrangement reactions could be envisaged for derivatives of this compound. For instance, N-acylated derivatives with a suitable terminal functional group on the acyl chain could undergo cyclization to form macrocyclic structures. Additionally, under specific oxidative conditions, dimerization or other rearrangement processes might occur, as has been observed for other substituted thienopyridine systems. nih.govacs.org
Advanced Spectroscopic and Crystallographic Characterization of 1 Thieno 3,2 B Pyridin 6 Yl Ethan 1 Amine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine can be achieved.
¹H and ¹³C NMR Chemical Shift Analysis
The expected ¹H and ¹³C NMR spectra of this compound can be predicted by dissecting the molecule into its core thieno[3,2-b]pyridine (B153574) ring system and the 1-aminoethyl side chain.
Thieno[3,2-b]pyridine Ring System: Analysis of substituted thieno[3,2-b]pyridine derivatives provides insight into the expected chemical shifts for the aromatic protons and carbons of the heterocyclic core. mdpi.com For instance, in various methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, the proton at the 6-position (H-6) typically appears as a doublet of doublets in the range of δ 7.39-7.56 ppm. mdpi.com The protons at H-5 and H-7 are expected at approximately δ 8.80 ppm and δ 8.24 ppm, respectively, each as a doublet of doublets. mdpi.com
The introduction of the 1-aminoethyl group at C-6 would significantly alter the electronic environment and thus the chemical shifts of the adjacent protons. The electron-donating nature of the amine would likely shield the aromatic protons, causing slight upfield shifts compared to analogues with electron-withdrawing groups.
For the ¹³C NMR spectrum, data from the parent thieno[3,2-b]pyridine and its derivatives suggest the approximate positions for the carbon atoms of the ring. The carbon atom C-6, directly attached to the side chain, would be significantly affected. In related analogs, C-6 appears around δ 121-122 ppm. mdpi.com The other ring carbons (C-2, C-3, C-3a, C-5, C-7, and C-7a) would show predictable shifts based on their position relative to the nitrogen and sulfur heteroatoms and the C-6 substituent.
1-Aminoethyl Side Chain: The signals for the side chain can be estimated from simple analogues like 1-(pyridin-3-yl)ethan-1-amine. The methine proton (-CH (NH₂)CH₃) is expected to appear as a quartet around δ 4.0-4.5 ppm. The three protons of the methyl group (-CH(NH₂)CH ₃) would resonate as a doublet further upfield, likely in the δ 1.4-1.6 ppm region. The protons of the amine group (-NH₂) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be expected in the δ 1.5-3.0 ppm range.
In the ¹³C NMR spectrum, the methine carbon (C H(NH₂)CH₃) would likely be found in the δ 50-55 ppm range, while the methyl carbon (-CH(NH₂) C H₃) would appear at higher field, around δ 20-25 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | ~7.6-7.8 | d |
| H-3 | ~7.3-7.5 | d |
| H-5 | ~8.6-8.8 | d |
| H-7 | ~8.1-8.3 | d |
| -CH (NH₂)CH₃ | ~4.0-4.5 | q |
| -CH(NH₂)CH ₃ | ~1.4-1.6 | d |
| -NH ₂ | ~1.5-3.0 | br s |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~125-128 |
| C-3 | ~120-123 |
| C-3a | ~133-135 |
| C-5 | ~147-149 |
| C-6 | ~150-155 |
| C-7 | ~130-132 |
| C-7a | ~152-154 |
| -C H(NH₂)CH₃ | ~50-55 |
| -CH(NH₂)C H₃ | ~20-25 |
2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the predicted signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the methine proton and the methyl protons of the side chain, as well as the couplings between adjacent aromatic protons on the pyridine (B92270) ring (H-5 with H-7) and the thiophene (B33073) ring (H-2 with H-3).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the methine proton at ~4.2 ppm to the methine carbon at ~52 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between different parts of the molecule. An essential correlation would be observed between the methine or methyl protons of the side chain and the C-6 carbon of the heterocyclic ring, confirming the attachment point of the substituent. Correlations from H-5 and H-7 to C-6 would also be expected.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy Analysis
The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine and heteroaromatic functionalities.
N-H Vibrations: The primary amine group would give rise to two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. A broad scissoring vibration (N-H bend) would also be expected around 1590-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations would appear as a series of sharp bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). Aliphatic C-H stretching from the ethyl side chain would be observed as stronger bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C and C=N Vibrations: The stretching vibrations of the thieno[3,2-b]pyridine ring system would produce a series of characteristic sharp peaks in the fingerprint region, between 1400-1600 cm⁻¹.
C-N and C-S Vibrations: The C-N stretching of the amine and the C-S stretching of the thiophene ring would be found in the 1000-1300 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium, Sharp (2 bands) |
| Aromatic C-H Stretch | 3050-3150 | Medium, Sharp |
| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong, Sharp |
| N-H Bend (Scissoring) | 1590-1650 | Medium-Strong, Broad |
| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong, Sharp |
| C-N Stretch | 1100-1300 | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, being complementary to IR, is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes. The symmetric vibrations of the thiophene portion of the ring, particularly the C-S-C vibration, would likely produce a prominent Raman band. While water is a weak Raman scatterer, making it an excellent solvent for analysis, the fluorescence of the compound could potentially interfere with the spectrum acquisition. Resonance Raman spectroscopy could be employed to selectively enhance vibrations associated with the π-conjugated system of the heterocycle. uark.edu
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
For this compound, the molecular formula is C₉H₁₀N₂S. The calculated monoisotopic mass for the neutral molecule [M] is 178.0565 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecular ion [M+H]⁺.
Calculated Exact Mass:
Molecular Formula: C₉H₁₀N₂S
Monoisotopic Mass [M]: 178.0565 Da
Protonated Ion [M+H]⁺: 179.0638 Da
Confirmation of the measured mass to within a few parts per million (ppm) of this calculated value would provide unequivocal evidence for the compound's molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. The most likely fragmentation pathway for the [M+H]⁺ ion would be the α-cleavage of the C-C bond adjacent to the amine, leading to the loss of a methyl radical (•CH₃) to form a highly stable iminium ion. Another common fragmentation for amines is the loss of ammonia (B1221849) (NH₃).
Predicted Key Fragments in MS/MS:
[M+H - •CH₃]⁺: m/z 164.0406 (Resulting from α-cleavage)
[M+H - NH₃]⁺: m/z 162.0529 (Resulting from loss of ammonia)
Observing these specific fragment ions would further corroborate the proposed structure.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Crystal Structure Analysis and Conformation
Detailed analysis of bond lengths, bond angles, and torsion angles is not possible without crystallographic data.
The conformation of the ethanamine substituent relative to the thieno[3,2-b]pyridine ring system remains undetermined in the solid state.
Intermolecular Interactions in Crystalline State
Identification and analysis of potential hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing are not feasible without a determined crystal structure.
Computational and Theoretical Investigations of 1 Thieno 3,2 B Pyridin 6 Yl Ethan 1 Amine Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and molecular stability, which collectively determine the compound's reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is highly effective for predicting the ground state properties by calculating the electron density. For 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. mdpi.com
These calculations also yield critical electronic properties such as the total energy, dipole moment, and the distribution of atomic charges. Such parameters are essential for understanding the molecule's polarity and intramolecular interactions. Based on studies of analogous thieno[2,3-b]pyridine (B153569) systems, DFT provides a reliable foundation for interpreting experimental results and predicting molecular behavior. researchgate.net
| Calculated Property | Illustrative Predicted Value |
|---|---|
| Total Energy | -775.4 Hartree |
| Dipole Moment | 2.15 Debye |
| C-S Bond Length (Thiophene) | 1.75 Å |
| C-N Bond Length (Pyridine) | 1.34 Å |
| C-N Bond Length (Amine) | 1.46 Å |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations for a molecule of this nature. It is intended to demonstrate the type of information generated by this method.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the sulfur atom of the thiophene (B33073) ring and the nitrogen atom of the ethanamine side chain. The LUMO, conversely, would likely be distributed across the electron-deficient pyridine (B92270) ring system. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. From these energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated to quantify its reactive nature.
| Parameter | Formula | Illustrative Predicted Value |
|---|---|---|
| EHOMO | - | -5.8 eV |
| ELUMO | - | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 eV |
| Electrophilicity Index (ω) | μ2 / 2η | 2.66 eV |
Note: The data in this table is illustrative and represents typical values that would be expected from FMO analysis for a molecule of this nature. It is intended to demonstrate the type of information generated by this method.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential (EPS) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a visualization that illustrates the charge distribution of a molecule. It is generated by calculating the electrostatic potential at various points on the electron isodensity surface. The map is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the EPS map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The amine group (-NH2) would display positive potential (blue) around its hydrogen atoms and a more negative potential near its nitrogen atom, highlighting its dual role as both a hydrogen-bond donor and acceptor. The sulfur atom in the thiophene ring would also contribute to a region of negative potential. This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding and receptor-ligand binding.
Conformational Analysis and Stereochemical Prediction
The biological activity and physical properties of a flexible molecule are governed by its three-dimensional structure and the accessible conformations it can adopt. Computational methods are essential for exploring these aspects, particularly for chiral molecules like this compound.
Molecular Mechanics and Dynamics Simulations
Conformational analysis of this compound would focus on the rotation around the single bonds of the ethanamine side chain. Molecular mechanics (MM) methods can be used to perform a systematic search of the potential energy surface to identify low-energy, stable conformers.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. An MD simulation would reveal the flexibility of the side chain, the stability of different conformers, and the timescale of transitions between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, a process known as induced fit. Studies on related heterocyclic compounds often employ MD simulations to explore binding modes and conformational stability within protein active sites. researchgate.net
Chiral Recognition Mechanisms through Computational Modeling
The central carbon of the ethanamine group in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). Enantiomers can have vastly different biological activities, making the study of their interactions with other chiral molecules (a process known as chiral recognition) critically important.
Computational modeling, particularly molecular docking, is a powerful tool for investigating chiral recognition. This technique involves placing the R and S enantiomers of the molecule into the binding site of a chiral receptor, such as a protein or enzyme, and calculating the binding energy for each. Differences in binding affinity arise from the distinct three-dimensional arrangement of substituents around the chiral center, which leads to more or less favorable steric and electronic interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor. By analyzing the docked poses and interaction energies, researchers can predict which enantiomer will bind more strongly and thus be more biologically active, providing a rational basis for the development of stereoselective drugs.
Reaction Mechanism Elucidation via Computational Pathways
The study of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For this compound, theoretical calculations can map out the potential energy surfaces of its reactions, identifying transition states, intermediates, and the associated energy barriers. This allows for a detailed understanding of reaction kinetics and thermodynamics.
Density Functional Theory (DFT) is a widely used method for such investigations, offering a good balance between accuracy and computational cost. By employing DFT, researchers can model the step-by-step transformation of reactants into products. For instance, in reactions involving the amine group of this compound, such as N-acylation or N-alkylation, computational models can predict the most likely pathways. These calculations would involve locating the transition state structure for the nucleophilic attack of the amine on an electrophile and calculating the activation energy.
A hypothetical reaction pathway for the acylation of this compound with a generic acyl chloride could be computationally modeled. The model would likely proceed through a tetrahedral intermediate, and the calculations would provide the relative energies of the reactant, transition state, intermediate, and product.
Table 1: Hypothetical Calculated Energies for a Reaction Pathway of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 | +2.1 |
Note: This data is illustrative and based on typical values for similar reactions. Specific computational studies on this exact reaction are not available in the cited literature.
Such computational elucidations are invaluable for optimizing reaction conditions and for designing derivatives with enhanced reactivity or stability.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also extensively used to predict the spectroscopic properties of molecules. These predictions are vital for interpreting experimental spectra and for confirming the identity and structure of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These calculated values are then often scaled to account for systematic errors in the computational method and to improve agreement with experimental data. For this compound, DFT calculations would be expected to predict distinct signals for the protons and carbons of the thienopyridine core and the ethanamine side chain.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. elmergib.edu.lyresearchgate.net These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations. For the target compound, key predicted vibrational modes would include the N-H stretching and bending frequencies of the amine group, C-H stretching of the aromatic and aliphatic parts, and the skeletal vibrations of the thieno[3,2-b]pyridine (B153574) ring system.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) - NH₂ | 2.1 | 2.0 |
| ¹H NMR (δ, ppm) - CH | 4.5 | 4.4 |
| ¹³C NMR (δ, ppm) - C-NH₂ | 52.8 | 52.5 |
Note: The predicted values are hypothetical and serve as an illustration of the expected correlation with experimental data based on studies of similar compounds. researchgate.netelmergib.edu.ly
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, UV-Vis absorption spectra. researchgate.net These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). For this compound, TD-DFT could help in understanding its photophysical properties.
The correlation between predicted and experimental spectroscopic data is a powerful tool for structural verification. researchgate.net When experimental data is available, the close agreement with computationally predicted spectra provides strong evidence for the proposed molecular structure.
Exploration of Chemical Space Via Derivatization and Analogue Synthesis of 1 Thieno 3,2 B Pyridin 6 Yl Ethan 1 Amine
Substitution Patterns on the Thiophene (B33073) Ring
The thiophene ring of the thieno[3,2-b]pyridine (B153574) scaffold is a key target for chemical modification to explore its impact on molecular properties. One of the primary methods for introducing substituents onto the thiophene ring is through cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling. This reaction has been effectively utilized to synthesize a variety of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com
Starting from the precursor methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, various (hetero)aryl groups can be introduced at the 3-position of the thiophene ring. mdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl2·CH2Cl2, in the presence of a base like potassium carbonate. mdpi.com This methodology allows for the introduction of a diverse range of substituents, including substituted phenyl rings, furanyl, and pyridinyl moieties. mdpi.com
The following table summarizes the synthesis of various methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura cross-coupling, highlighting the versatility of this approach for thiophene ring substitution.
| Boronated Reagent | Product | Yield (%) |
| p-Tolyltrifluoroborate | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 84 |
| 4-Methoxyphenyltrifluoroborate | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 |
| (4-Chlorophenyl)trifluoroborate | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 |
| 4-Pyridine boronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66 |
| 3-Furanylboronic acid | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52 |
Table 1: Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com
Substitution Patterns on the Pyridine (B92270) Ring
The pyridine ring of the thieno[3,2-b]pyridine core offers multiple positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. Research has demonstrated the feasibility of introducing a variety of substituents at different positions of the pyridine moiety.
For instance, the 7-position of the thieno[3,2-b]pyridine ring has been a focal point for derivatization. One approach involves the introduction of an amino group at this position, which can then be further functionalized. A patent describes compounds of Formula (I) where the R3a substituent at the 7-position can be a phenyl-amino or heteroaryl-amino group, with the phenyl or heteroaryl rings being optionally substituted. google.com Furthermore, the 7-position can also be substituted with groups like C1-6alkyl-thio. google.com
Another strategy involves the introduction of heteroaryl groups at the C2 position of the thieno[2,3-b]pyridine (B153569) ring, a close isomer of the target scaffold. nih.gov While this applies to a different isomer, the synthetic principles may be adaptable. Additionally, the introduction of a linear alkyl chain substituted with alkoxyalkyl-amino and morpholine at the pyridine ring has been explored to potentially increase compound potency and solubility. nih.gov
The following table provides examples of substitution patterns on the pyridine ring of thieno[3,2-b]pyridine derivatives as described in a patent application. google.com
| Position of Substitution | Substituent (R1) | Optional Substituents on R1 (R1a) |
| Pyridine Ring | Heteroaryl (e.g., furan-2-yl, thiophen-2-yl, 1,3-thiazol-2-yl, pyridin-4-yl) | Cyano, halo, hydroxy, C1-6alkyl, halo-C1-6alkyl, C1-6alkoxy |
Table 2: Examples of Substitutions on the Pyridine Ring of Thieno[3,2-b]pyridine Derivatives. google.com
Modifications of the Ethan-1-amine Side Chain
While direct derivatization of the 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine side chain is not extensively detailed in the available literature, the chemical reactivity of the primary amine and the alpha-methyl group suggests several feasible modification strategies. These strategies are based on standard organic synthesis reactions and derivatizations of similar functional groups on related heterocyclic systems.
The primary amine of the ethan-1-amine side chain is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: This can be achieved through reactions with alkyl halides or via reductive amination. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base would yield the corresponding secondary or tertiary amine. Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride would also lead to N-alkylated products. A related compound, N-[3-(ethylamino)propyl]thieno[3,2-c]pyridin-4-amine, demonstrates the feasibility of N-alkylation on a similar thienopyridine scaffold.
N-Acylation: The primary amine can be readily acylated using acyl chlorides, acid anhydrides, or by amide coupling reactions with carboxylic acids. For instance, reaction with acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative. Amide coupling reagents such as HATU can be used to form amide bonds with a wide range of carboxylic acids. The synthesis of 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide showcases the formation of an N-acyl bond on a related pyridine system. mdpi.com
The alpha-methyl group of the ethan-1-amine side chain could potentially be modified, although this would likely require more complex synthetic routes starting from a different precursor. For example, instead of using a precursor that leads to the ethan-1-amine, one could start with a ketone (1-(thieno[3,2-b]pyridin-6-yl)ethan-1-one) and perform reactions at the alpha-position before converting the ketone to the amine. Alternatively, homologation of a smaller side chain could be envisioned.
Synthesis of Spiro and Fused Heterocyclic Analogues
The construction of spiro and fused heterocyclic systems based on the thieno[3,2-b]pyridine scaffold represents a significant expansion of the chemical space, leading to molecules with rigid, three-dimensional structures.
Fused Heterocycles: The synthesis of fused heterocyclic systems often involves the cyclization of appropriately functionalized thienopyridine precursors. For example, 3-aminothieno[2,3-b]pyridine-2-carbonitriles can be condensed with reagents like triethyl orthoformate and subsequently treated with hydrazine hydrate to form fused pyridothienopyrimidines. researchgate.net These pyridothienopyrimidines can then serve as precursors for the synthesis of even more complex fused systems, such as triazolopyridothienopyrimidines. researchgate.net Another example is the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile with ethylenediamine in the presence of carbon disulfide to afford a 2-(4,5-dihydro-1H-imidazol-2-yl) derivative, which is a precursor to other fused heterocycles. osi.lv
The following table illustrates the formation of a fused heterocyclic system from a thieno[2,3-b]pyridine precursor.
| Starting Material | Reagents | Product |
| 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | 1. Triethyl orthoformate, Acetic anhydride2. Hydrazine hydrate | 3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidine |
Table 3: Synthesis of a Fused Pyridothienopyrimidine System. researchgate.net
Application of 1 Thieno 3,2 B Pyridin 6 Yl Ethan 1 Amine As a Building Block in Complex Chemical Architectures
Precursor for Advanced Heterocyclic Scaffolds
The thieno[3,2-b]pyridine (B153574) framework is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity. nih.govnih.gov The presence of the 1-aminoethyl group on this core in 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine provides a key reactive site for elaboration into a diverse array of more complex heterocyclic systems. ontosight.ai
Researchers leverage the primary amine for a variety of chemical transformations to build new ring systems or append other functional moieties. Common reactions include:
Acylation and Amidation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids to form amides. This linkage is a common strategy to connect the thienopyridine core to other pharmacophores or functional groups, as seen in the synthesis of various biologically active molecules. ontosight.aimdpi.com
Condensation Reactions: Condensation with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings, such as pyrimidines or imidazoles, fused or linked to the parent scaffold.
Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides a straightforward method for introducing a wide range of substituents onto the nitrogen atom, creating secondary and tertiary amines with diverse properties.
Scaffold Hopping and Isostere Replacement: In drug design, fragments like the thieno[3,2-b]pyridine core are used in "scaffold hopping" exercises to replace other heterocyclic systems, aiming to improve potency, selectivity, or pharmacokinetic properties. nih.govnih.gov The amine serves as the anchor point for attaching the rest of the molecular structure.
The thieno[3,2-b]pyridine scaffold itself is a key component in the development of highly selective kinase inhibitors. nih.gov Its weak interaction with the kinase hinge region allows for varied binding modes, making it a valuable template for creating inhibitors that target the kinase back pocket. nih.gov By modifying the amine group of this compound, chemists can systematically explore the chemical space around this core to develop potent and selective therapeutic agents for a range of diseases, including cancer and neurological disorders. ontosight.aiontosight.aimdpi.com
Table 1: Synthetic Transformations of the Amino Group for Heterocyclic Scaffold Elaboration
| Reaction Type | Reagent Class | Resulting Functional Group/Scaffold | Application in Synthesis |
|---|---|---|---|
| Acylation | Acyl Halides, Anhydrides, Carboxylic Acids | Amides, Carboxamides | Linking to other pharmacophores, synthesis of kinase inhibitors. nih.govontosight.ai |
| Condensation | Dicarbonyls, α,β-Unsaturated Carbonyls | Pyrimidines, Imidazoles, Pyrroles | Creation of novel fused or appended heterocyclic systems. researchgate.netekb.eg |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Introduction of diverse N-substituents for SAR studies. |
| Buchwald-Hartwig Coupling | Aryl/Heteroaryl Halides | Di(hetero)arylamines | Synthesis of complex antitumoral agents. nih.gov |
Ligand Design in Organometallic Chemistry and Catalysis
The structural features of this compound make it an attractive candidate for the design of novel ligands for organometallic chemistry and catalysis. The molecule possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the primary amine. This arrangement allows it to function as a bidentate N,N'-donor ligand, capable of forming stable chelate rings with transition metal centers. nih.govscielo.org.za
The formation of a five- or six-membered chelate ring is a key stabilizing factor in coordination complexes. nih.gov In the case of this compound, coordination to a metal ion via both the pyridine and the side-chain amine nitrogen atoms would form a stable six-membered ring. Such bidentate amine ligands are crucial in stabilizing various oxidation states of metals and influencing their catalytic activity. nih.govresearchgate.net
The electronic properties of the thieno[3,2-b]pyridine ring system can modulate the electron density at the metal center, which in turn affects the reactivity and catalytic properties of the resulting complex. The combination of a π-accepting pyridine ring and a σ-donating amine group provides a versatile electronic profile. Ligands with these characteristics are employed in a variety of catalytic transformations, including:
Cross-coupling reactions
Hydrogenation
Oxidation reactions
While terpyridine is a well-known tridentate ligand used in catalysis, bidentate ligands derived from pyridine are also of significant interest. nih.govrsc.org The steric and electronic environment around the metal can be fine-tuned by modifying the ligand structure. For instance, substitution on the amine or the thienopyridine ring of this compound would allow for the systematic alteration of the ligand's properties to optimize a catalyst for a specific reaction.
Table 2: Potential Coordination Chemistry of this compound
| Structural Feature | Role in Ligand Design | Potential Metal Partners | Catalytic Application Area |
|---|---|---|---|
| Pyridine Nitrogen | π-acceptor, N-donor site | Palladium (Pd), Platinum (Pt), Rhenium (Re), Ruthenium (Ru), Copper (Cu) | Cross-coupling, Hydrogenation, Oxidation |
| Primary Amine Nitrogen | σ-donor, N'-donor site | ||
| Ethyl Bridge | Forms a stable 6-membered chelate ring | - | Enhances complex stability |
| Thienopyridine Backbone | Allows for electronic and steric tuning | - | Modulates catalyst reactivity and selectivity |
Use in Material Science Research
In material science, conjugated organic molecules are foundational for creating advanced materials such as conductive polymers. The thieno[3,2-b]pyridine moiety, as an analogue of thienothiophene, is a building block of interest for such applications. Fused heterocyclic systems like thienothiophenes are used to create polymers with low bandgaps, a desirable property for electronic materials. researchgate.netscilit.com
The this compound molecule can be incorporated into polymeric structures through its reactive amine group. This functionality allows it to serve as a monomer in polymerization reactions, such as the formation of polyamides or polyimines, or to be grafted onto existing polymer backbones.
The incorporation of the thieno[3,2-b]pyridine unit into a polymer chain can impart specific electronic or structural properties to the resulting material. The extended π-system of the fused rings contributes to charge transport, making such materials candidates for research in:
Organic electronics
Sensors
Energy storage materials
For example, donor-acceptor (D-A) type conjugated polymers containing thieno[3,2-b]thiophene (B52689) units have been investigated as anode materials for lithium-ion batteries. mdpi.com Similarly, polypyrrole and polythiophene derivatives are widely studied conductive polymers. mdpi.comresearchgate.netnih.gov By functionalizing the thieno[3,2-b]pyridine core, specifically through the versatile amine handle of this compound, researchers can design and synthesize novel polymers. The amine group allows for covalent linkage into a polymer backbone, while the heterocyclic core provides the desired electronic characteristics for advanced material applications.
Future Directions and Emerging Research Avenues in 1 Thieno 3,2 B Pyridin 6 Yl Ethan 1 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine. Current multi-step syntheses can be improved by embracing green chemistry principles.
Key areas for development include:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of thieno[2,3-d]pyrimidine (B153573) analogues and similar heterocycles, a technique that holds promise for the thieno[3,2-b]pyridine (B153574) core. nih.gov
Transition-Metal-Free Catalysis: Exploring synthetic pathways that avoid expensive or toxic heavy metals is a growing trend. researchgate.net Developing novel base- or organo-catalyzed cyclization strategies for the thienopyridine ring system would represent a significant advance in sustainability. researchgate.net
Use of Greener Solvents: Investigating the use of water, ethanol, or other biodegradable solvents to replace traditional volatile organic compounds (VOCs) in key synthetic steps.
Exploration of Unconventional Reactivity Pathways
Moving beyond traditional cross-coupling methods, future work should investigate novel ways to functionalize the thieno[3,2-b]pyridine skeleton. Such methods can provide access to new derivatives of this compound that are otherwise difficult to synthesize.
Emerging areas of interest include:
Direct C-H Activation: A significant advancement would be the selective functionalization of C-H bonds on the thienopyridine core. Recent studies have demonstrated the feasibility of palladium-catalyzed direct C-H arylation on the thiophene (B33073) ring of thieno[3,2-b]pyridines, thieno[3,2-d]pyrimidines, and thieno[2,3-b]pyrazines. mdpi.com Applying this strategy to install or modify the acetyl group precursor on the pyridine (B92270) ring would be a highly atom-economical approach.
Photoredox Catalysis: Visible-light photocatalysis offers a powerful tool for forging new bonds under mild conditions. mdpi.com This methodology could be employed for novel cyclization reactions to form the thienopyridine core or for late-stage functionalization of the molecule, such as introducing trifluoromethyl or other valuable groups.
Advancements in Stereocontrol Methodologies
Since the amine-bearing carbon in this compound is a stereocenter, the development of methods for the enantioselective synthesis of this compound is of paramount importance. Access to enantiomerically pure forms is often critical for biological applications.
Future research should focus on:
Asymmetric Hydrogenation: The asymmetric hydrogenation of a corresponding N-protected imine or ketone precursor is a direct and efficient route to chiral amines. nih.gov Developing novel chiral transition-metal catalysts (e.g., based on Iridium or Rhodium) specifically tailored for the thienopyridine substrate could provide high enantioselectivity.
Biocatalysis: The use of engineered enzymes, such as transaminases or amine dehydrogenases, offers a green and highly selective alternative for producing chiral amines. nih.govmdpi.com Screening for or engineering an enzyme that can stereoselectively aminate a ketone precursor like 1-(Thieno[3,2-b]pyridin-6-yl)ethan-1-one would be a highly valuable endeavor. nih.gov
Chiral Resolution: For racemic mixtures, the development of efficient chiral resolution techniques is crucial. This can involve classical resolution via diastereomeric salt formation with a chiral acid or preparative chiral chromatography on a suitable stationary phase. nih.govmdpi.com Investigating spontaneous resolution via preferential crystallization could also offer a scalable method. rsc.org
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and optimization of derivatives, modern synthesis technologies should be integrated into the workflow for this compound.
Key integrations include:
Continuous Flow Synthesis: Transferring key synthetic steps to a continuous flow reactor can offer significant advantages, including improved safety, better heat transfer, precise control over reaction parameters, and easier scalability compared to batch processes. This is particularly relevant for reactions that are exothermic or involve hazardous reagents.
Automated Synthesis Platforms: Utilizing automated synthesis platforms can enable the rapid generation of a library of analogues. researchgate.net By systematically varying the substituents on the thienopyridine core or modifying the amine side chain, these systems can accelerate structure-activity relationship (SAR) studies. This high-throughput approach is invaluable for medicinal chemistry programs.
Deepening Theoretical Understanding through Advanced Computational Models
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. A deeper theoretical understanding of this compound can accelerate the design of new functional molecules.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comnih.gov These calculations can help predict the molecule's reactivity, stability, and photophysical properties, and rationalize outcomes of reactions like C-H activation. jetir.orgresearchgate.net
Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and energy profiles of potential synthetic routes, helping to optimize reaction conditions and predict the feasibility of novel reactivity pathways.
Quantitative Structure-Activity Relationship (QSAR): For a series of derivatives, QSAR models can be developed to correlate structural features with observed activity. jetir.org This can provide insights into the key molecular properties that govern performance and guide the design of more potent analogues.
Molecular Docking: In the context of drug discovery, molecular docking can predict the binding mode and affinity of this compound and its derivatives within the active site of a biological target, such as a kinase or receptor. researchgate.netmdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
